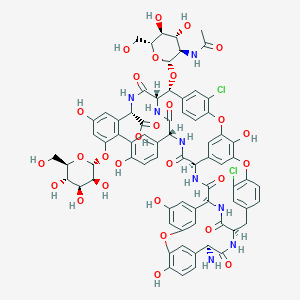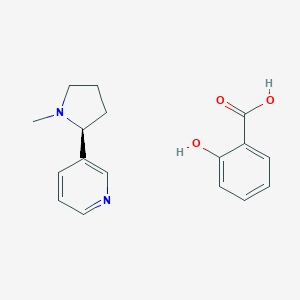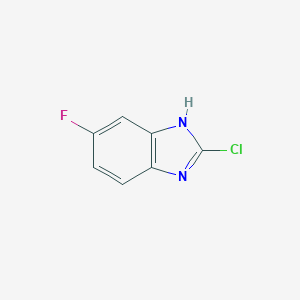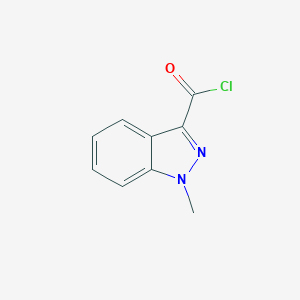
1-methyl-1H-indazole-3-carbonyl chloride
概述
描述
1-Methyl-1H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C9H7ClN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
作用机制
Target of Action
Indazole derivatives have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The carbonyl chloride group in the compound may react with nucleophilic sites in biological molecules, potentially leading to modifications that can alter the function of these molecules .
Biochemical Pathways
Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-proliferative effects .
Action Environment
The action, efficacy, and stability of 1-methyl-1H-indazole-3-carbonyl chloride can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules . For instance, the compound’s reactivity with water suggests that its stability and activity could be affected in aqueous environments .
生化分析
Biochemical Properties
1-methyl-1H-indazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with DNA or RNA, affecting gene expression. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action. Additionally, it may induce conformational changes in proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, toxic or adverse effects may occur, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on cellular function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm may influence metabolic processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence energy metabolism, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .
准备方法
The synthesis of 1-methyl-1H-indazole-3-carbonyl chloride typically involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride . The general reaction scheme is as follows:
1-methyl-1H-indazole-3-carboxylic acid+thionyl chloride→1-methyl-1H-indazole-3-carbonyl chloride+sulfur dioxide+hydrogen chloride
化学反应分析
1-Methyl-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-methyl-1H-indazole-3-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Methyl-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Material Science: It is employed in the synthesis of novel materials with unique properties for industrial applications
相似化合物的比较
1-Methyl-1H-indazole-3-carbonyl chloride can be compared to other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carboxylic acid: The precursor to the carbonyl chloride, used in similar synthetic applications.
1-Methyl-1H-indazole-3-carboxamide: Another derivative with potential medicinal applications.
1-Methyl-1H-indazole-3-carboxylate: An ester derivative used in organic synthesis.
The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in the synthesis of various compounds .
属性
IUPAC Name |
1-methylindazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWVMBPSINFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427415 | |
| Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106649-02-9 | |
| Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-methyl-1H-indazole-3-carbonyl chloride in the synthesis of Granisetron Hydrochloride?
A1: this compound serves as a crucial intermediate in the synthesis of Granisetron Hydrochloride []. The paper describes a synthetic route where this compound is reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine. This reaction forms the core structure of Granisetron, which then undergoes salt formation to yield Granisetron Hydrochloride.
Q2: Could you elaborate on the specific reaction involving this compound in this synthesis?
A2: The paper describes a condensation reaction []. This compound, acting as an acyl chloride, reacts with the primary amine group of endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine. This results in the formation of an amide bond, linking the two molecules and establishing the key structural framework of Granisetron.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
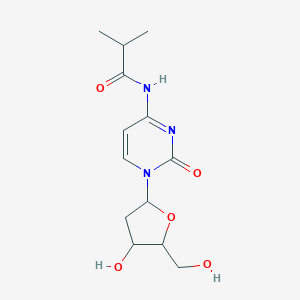

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)




